molecular formula C21H21N5OS B2452041 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034427-07-9

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2452041
CAS No.: 2034427-07-9
M. Wt: 391.49
InChI Key: NLEVLVSTSWWYFR-UHFFFAOYSA-N
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Description

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic compound that features a combination of pyridazine, piperazine, and thiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution reactions.

    Thiazole Ring Formation: The thiazole ring can be synthesized through condensation reactions involving thioamides and α-haloketones.

    Final Coupling: The final step involves coupling the different moieties under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the pyridazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions but could include oxidized or reduced derivatives, substituted analogs, and ring-opened products.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer activities.

Medicine

    Drug Development: Explored as a lead compound in drug discovery programs.

Industry

    Material Science:

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
  • (4-(6-Ethylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Uniqueness

The uniqueness of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone lies in the cyclopropyl group on the pyridazine ring, which may confer distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-21(18-14-28-20(22-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)19-9-8-17(23-24-19)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEVLVSTSWWYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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